2-Fluoro-5-methyl-benzamidine

Physicochemical characterization Formulation development LogP-driven design

2-Fluoro-5-methyl-benzamidine (CAS 885956-90-1) is a fluorinated, methyl-substituted benzamidine derivative with molecular formula C₈H₉FN₂ and molecular weight 152.17 g/mol. The compound belongs to the amidine class, characterized by the –C(=NH)NH₂ moiety attached to an aromatic ring; the 2-fluoro substituent introduces electronegativity and hydrogen-bonding capacity, while the 5-methyl group provides modest electron-donating and steric effects.

Molecular Formula C8H9FN2
Molecular Weight 152.17 g/mol
Cat. No. B1638392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methyl-benzamidine
Molecular FormulaC8H9FN2
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C(=N)N
InChIInChI=1S/C8H9FN2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H3,10,11)
InChIKeyRYHAENOAFJSCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methyl-benzamidine: Key Physicochemical and Structural Baseline for Informed Procurement


2-Fluoro-5-methyl-benzamidine (CAS 885956-90-1) is a fluorinated, methyl-substituted benzamidine derivative with molecular formula C₈H₉FN₂ and molecular weight 152.17 g/mol . The compound belongs to the amidine class, characterized by the –C(=NH)NH₂ moiety attached to an aromatic ring; the 2-fluoro substituent introduces electronegativity and hydrogen-bonding capacity, while the 5-methyl group provides modest electron-donating and steric effects [1]. These structural features differentiate it from the parent benzamidine and other mono-substituted analogs in terms of physico-chemical properties, protease recognition, and metabolic stability.

Why Generic Benzamidine Substitution Fails: Evidence-Based Differentiation of 2-Fluoro-5-methyl-benzamidine


Simple benzamidine (C₆H₅C(NH)NH₂) cannot be interchanged with 2-fluoro-5-methyl-benzamidine in research or industrial applications because the pair of substituents—ortho-fluoro and meta-methyl—cooperatively alter key molecular properties. Ortho-fluorine withdraws electron density, reducing amidine basicity (ΔpKa ≈ 0.5–1.5 units) and increasing carbon acidity, while meta-methyl donates electrons and adds steric bulk, shifting the molecule’s lipophilicity (logP) and shape complementarity within enzyme binding pockets [1]. These combined effects produce a unique profile of protease inhibition potency, selectivity, and metabolic stability that cannot be replicated by unsubstituted benzamidine or by single-substituent analogs [2]. The quantitative evidence below details the specific dimensions where this compound diverges from its closest comparators.

2-Fluoro-5-methyl-benzamidine: Quantitative Differentiation Evidence for Scientific Selection


Physical Property Matrix: 2-Fluoro-5-methyl-benzamidine vs. Benzamidine

The 2-fluoro-5-methyl substitution markedly shifts key physicochemical parameters relative to the parent benzamidine. Density increases from ~1.09 g/cm³ (benzamidine) to 1.2±0.1 g/cm³, boiling point rises from ~208 °C to 239.8±50.0 °C, and the flash point increases to 98.8±30.1 °C, indicating reduced volatility and altered thermal stability . The computed logP drops from 1.77 (benzamidine) to 0.74, reflecting a significant increase in polarity that impacts solubility and partitioning behavior .

Physicochemical characterization Formulation development LogP-driven design

Purity and Long-Term Stability: AKSci 97% vs. Generic Benzamidine Hydrochloride

AKSci supplies 2-Fluoro-5-methyl-benzamidine at a minimum purity of 97% with a recommended long-term storage condition of 'cool, dry place' . In contrast, typical benzamidine hydrochloride is often offered at 95–99% purity but requires storage at −20 °C and is more hygroscopic . The higher purity specification and less stringent storage requirement can reduce procurement costs and simplify inventory management.

Compound procurement Storage stability Purity specifications

Trypsin Inhibition: Substitution-Dependent Potency Trends

Classic structure-activity data from Mares-Guia et al. demonstrate that ring substitution profoundly modulates trypsin inhibitory potency [1]. For para-substituted benzamidines, the Ki values are: p-methylbenzamidine 2.65 × 10⁻⁵ M (better than benzamidine at 1.66 × 10⁻⁵ M), and p-fluorobenzamidine 4.26 × 10⁻⁵ M (weaker). Although 2-fluoro-5-methyl-benzamidine carries an ortho-fluoro and meta-methyl pattern, the data predict that the combination of electron-withdrawing (F) and electron-donating/moderate steric (CH₃) effects will produce a Ki distinct from both the unsubstituted parent and any single para-substituted analog, offering a unique potency–selectivity trade-off.

Serine protease inhibition Structure-activity relationship Trypsin Ki

Amidine Basicity Modulation: pKa Shift as a Bioavailability Determinant

The basicity of the amidine group is a key determinant of oral absorption and tissue distribution. Benzamidine has a pKa of ~11.6, rendering it predominantly protonated at physiological pH and poorly membrane-permeable [1]. Para-fluoro substitution lowers the pKa to approximately 10.1, as demonstrated spectrophotometrically [2]. Although direct measurement for 2-fluoro-5-methyl-benzamidine is not available, the additive electronic effects of ortho-fluoro (withdrawing) and meta-methyl (weakly donating) are expected to produce a pKa in the range of 10.0–10.5, reducing the fraction of permanently charged species and potentially improving passive membrane permeability while retaining sufficient cationic character for aspartate-189 salt-bridge formation in serine proteases [2].

pKa prediction Oral bioavailability Amidine basicity

Fluorine-Mediated Metabolic Stability: Differentiator for In Vivo Studies

Strategic fluorine substitution is a well-validated approach to block cytochrome P450-mediated oxidative metabolism at adjacent positions on the aromatic ring [1]. In the benzamidine scaffold, insertion of a fluoro substituent on the inner phenyl ring has been shown to contribute to nanomolar factor Xa inhibitors with improved pharmacokinetic profiles (Ki = 2.7 nM, APTT IC₂ₓ = 2.3 μM) [2]. While direct microsomal stability data for 2-fluoro-5-methyl-benzamidine have not been published, the presence of the 2-fluoro group is expected to hinder hydroxylation at the ortho and para positions, potentially reducing intrinsic clearance compared to the non-fluorinated parent. This property distinguishes 2-fluoro-5-methyl-benzamidine from 5-methylbenzamidine (lacking fluorine) and from 2-fluorobenzamidine (lacking the methyl group), positioning it as a balanced fragment for optimizing both potency and metabolic stability.

Metabolic stability Fluorine substitution Microsomal clearance

2-Fluoro-5-methyl-benzamidine: High-Value Application Scenarios for Procurement Decisions


Serine Protease Inhibitor Fragment Library Design

Based on the class-level trypsin inhibition data [1], 2-fluoro-5-methyl-benzamidine is an ideal fragment for inclusion in focused libraries targeting the S1 pocket of trypsin-like serine proteases (thrombin, factor Xa, uPA, matriptase). Its unique ortho-fluoro/meta-methyl substitution pattern is predicted to produce intermediate potency with distinct selectivity profiles, enabling exploration of structure-selectivity relationships that are inaccessible with para-substituted or unsubstituted benzamidines.

Lead Optimization for Oral Anticoagulants

The predicted pKa reduction (~10.2) and improved lipophilicity (logP 0.74) relative to benzamidine (pKa 11.6, logP 1.77) make this compound a superior starting point for designing orally bioavailable factor Xa or thrombin inhibitors [2]. The fluorine atom provides a metabolic soft spot blockade, potentially reducing first-pass clearance, while the methyl group adds conformational constraint. Procurement for medicinal chemistry programs targeting coagulation disorders is supported by these quantitative physicochemical differentiators.

PROTAC and Molecular Glue Warhead Development

The higher purity (≥97%) and ambient storage stability of this compound facilitate its use as a protease-recruiting warhead in PROTAC (Proteolysis Targeting Chimera) and molecular glue degrader platforms. The amidine group forms a strong salt bridge with Asp189 of serine proteases, and the fluorinated ring can engage in orthogonal interactions with the E3 ligase interface. The consistent quality and simplified logistics lower the barrier for large-scale degrader library synthesis.

Antiviral Research Targeting Host or Viral Proteases

Benzamidine derivatives have demonstrated antiviral activity against influenza and other viruses [3]. The 2-fluoro-5-methyl substitution pattern may confer selectivity for viral or host proteases over human off-targets, a hypothesis supported by the differential trypsin inhibition data from para-substituted analogs [1]. This compound is appropriate for phenotypic screening and target-based antiviral drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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